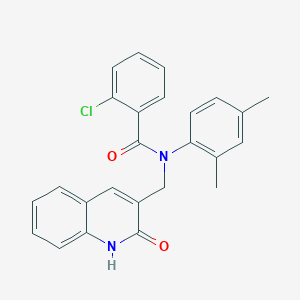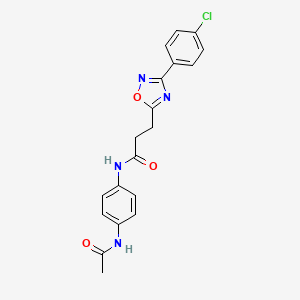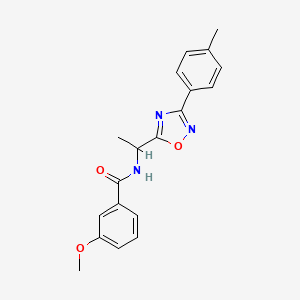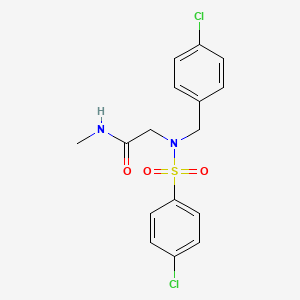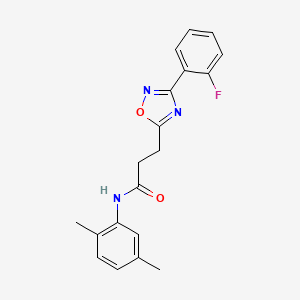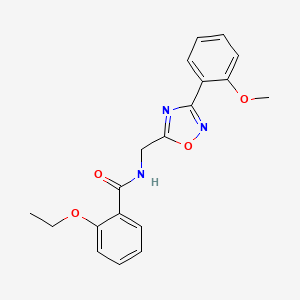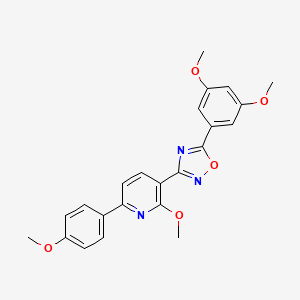
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the binding of the compound to specific target molecules. The compound can bind to metal ions, proteins, and enzymes, leading to changes in their conformation and activity. The binding of the compound to metal ions can result in the formation of fluorescent complexes, which can be used for imaging and sensing applications. The binding of the compound to proteins and enzymes can lead to the inhibition or activation of their activity, making it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target molecule it binds to. The compound has been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes it a potential drug candidate for the treatment of cancer and other diseases. The compound has also been shown to bind to DNA and RNA, leading to changes in their structure and function.
实验室实验的优点和局限性
The advantages of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments include its high selectivity and sensitivity for target molecules, its fluorescent properties, and its potential as a drug candidate. The limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. These include the development of new synthesis methods to increase the yield and purity of the compound, the study of its toxicity and safety in vivo, the development of new applications for the compound in imaging and sensing, and the development of new drug candidates based on the compound's binding properties. Additionally, the study of the compound's interactions with metal ions, proteins, and enzymes can provide insights into their biological functions and potential therapeutic targets.
合成方法
The synthesis of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with chloro-N-propylbenzamide in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and chlorination steps. The purity of the synthesized compound can be increased by recrystallization or column chromatography.
科学研究应用
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been widely used in scientific research due to its diverse applications. The compound has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. Additionally, the compound has been used as a tool for the study of protein-protein interactions and enzyme kinetics.
属性
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-9-24(21(26)16-5-4-6-18(22)12-16)13-17-11-15-8-7-14(2)10-19(15)23-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJCBEHNWDGYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
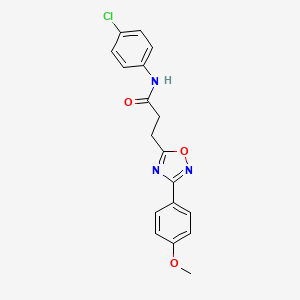
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)
